molecular formula C22H20N2O4 B11159397 N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11159397
M. Wt: 376.4 g/mol
InChI Key: RDOGXKDVGWISRV-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, identified by its CAS number 1144464-87-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, focusing on its anticancer properties and other pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O4C_{22}H_{20}N_{2}O_{4}, with a molecular weight of 376.4 g/mol. The compound features an indole ring fused with a chromene moiety, which is known for various biological activities.

PropertyValue
CAS Number1144464-87-8
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chromene-based compounds through acylation processes. This method allows for the introduction of various substituents that can influence the biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar coumarin-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: MCF-7 Cell Line

A comparative analysis showed that derivatives containing the chromene scaffold exhibited IC50 values in the micromolar range. For example, a related compound exhibited an IC50 of 0.47 μM against MCF-7 cells, indicating strong anticancer activity .

The mechanism underlying the anticancer activity of these compounds often involves:

  • Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression, leading to apoptosis.
  • Targeting Tubulin Dynamics : Some analogs interfere with tubulin polymerization, thereby inducing apoptosis through caspase activation .
  • Antioxidant Activity : The presence of the chromene structure contributes to antioxidant properties, which can protect normal cells from oxidative stress during treatment .

Other Biological Activities

Beyond anticancer effects, this compound and its analogs have shown promise in other areas:

  • Anticholinesterase Activity : Compounds derived from similar scaffolds have been reported as potent inhibitors of acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment .
    Compound TypeAChE Inhibition IC50 (μM)
    Chromene Derivative10.4
    Coumarin Derivative5.4
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a broader therapeutic application .

Scientific Research Applications

The compound has been studied for various biological activities, which can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds similar to N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide exhibit significant antitumor properties. For example, derivatives of indole-based compounds have shown effectiveness against various solid tumors, including colorectal and lung cancers. A study highlighted the potential of indole derivatives to inhibit cancer cell proliferation and induce apoptosis in tumor cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that similar indole derivatives possess inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be effective at concentrations around 256 µg/mL, indicating a promising avenue for developing new antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests potential applications in treating cognitive disorders.

Antitumor Mechanisms

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing tumor cell proliferation.

Antimicrobial Mechanisms

  • Cell Membrane Disruption : The compound may compromise the integrity of bacterial cell membranes, leading to cell lysis.
  • Inhibition of Metabolic Pathways : It could interfere with essential metabolic processes in bacteria, inhibiting their growth and replication.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Antitumor Activity : A clinical trial involving indole derivatives showed a significant reduction in tumor size among patients with advanced colorectal cancer after treatment with indole-based compounds .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide?

Methodological Answer :
The synthesis involves two key steps:

Preparation of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid :

  • React 7-hydroxy-4-propylcoumarin with ethyl bromoacetate in DMF using K₂CO₃ as a base, followed by hydrolysis to yield the carboxylic acid .

Amide Coupling :

  • Activate the carboxylic acid (e.g., via acid chloride using thionyl chloride) and react with 6-aminoindole in the presence of a base (e.g., triethylamine) in dichloromethane. Monitor reaction progress via TLC and purify via column chromatography .

Q. Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer :

  • X-ray Crystallography : Use SHELX or WinGX/ORTEP for single-crystal structure determination. Refinement with SHELXL ensures accurate anisotropic displacement parameters .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra (e.g., δ 7.69 ppm for indole NH in CDCl₃) to confirm substituent positions and coupling patterns .
  • Mass Spectrometry : Employ ESI/APCI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Q. Basic: How can solubility limitations in aqueous buffers be mitigated for biological assays?

Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media. Validate biocompatibility via solvent controls .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the coumarin or indole moieties while retaining activity .

Q. Advanced: How can coupling reaction yields be optimized during synthesis?

Methodological Answer :

  • Reaction Conditions : Optimize temperature (e.g., 0°C to room temperature), stoichiometry (1.2 equivalents of activated acid), and catalysts (e.g., HOBt/EDCI for amide bond formation) .
  • Purification : Use gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Advanced: How should contradictory bioactivity data across studies be resolved?

Methodological Answer :

  • Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition, cell viability, and binding studies) to rule out assay-specific artifacts .
  • Purity Verification : Re-examine compound purity via HPLC and NMR. Trace impurities (e.g., unreacted intermediates) may confound results .
  • Structural Reanalysis : Confirm stereochemistry and tautomeric forms via X-ray crystallography or NOESY NMR .

Q. Advanced: What strategies are recommended for evaluating thermal stability and storage conditions?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen. Store the compound at –20°C in anhydrous conditions if decomposition occurs above 150°C .
  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use desiccants for long-term storage .

Q. Advanced: How can computational methods aid in understanding structure-activity relationships (SAR)?

Methodological Answer :

  • Docking Studies : Model interactions with target proteins (e.g., kinases or receptors) using AutoDock Vina. Focus on the coumarin-oxygen and indole NH as key pharmacophores .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric parameters (molar refractivity) of substituents with bioactivity data to guide synthetic priorities .

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H20N2O4/c1-2-3-15-10-22(26)28-20-12-17(6-7-18(15)20)27-13-21(25)24-16-5-4-14-8-9-23-19(14)11-16/h4-12,23H,2-3,13H2,1H3,(H,24,25)

InChI Key

RDOGXKDVGWISRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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